molecular formula C14H11F3N6O2S B11249776 2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11249776
M. Wt: 384.34 g/mol
InChI Key: JQOHNFAIDKKLCW-UHFFFAOYSA-N
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Description

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound characterized by its unique triazolo-triazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the formation of the triazolo-triazine core, followed by the introduction of the sulfanyl and acetamide groups. Key reagents often include hydrazine derivatives, sulfur-containing compounds, and acylating agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high efficiency and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,7-Diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
  • 3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole

Uniqueness

Compared to these similar compounds, 2-({6-METHYL-7-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZIN-3-YL}SULFANYL)-N-[4-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE stands out due to its trifluoromethylphenyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features enhance its potential as a bioactive molecule and its applicability in various industrial processes.

Properties

Molecular Formula

C14H11F3N6O2S

Molecular Weight

384.34 g/mol

IUPAC Name

2-[(6-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C14H11F3N6O2S/c1-7-11(25)19-12-20-21-13(23(12)22-7)26-6-10(24)18-9-4-2-8(3-5-9)14(15,16)17/h2-5H,6H2,1H3,(H,18,24)(H,19,20,25)

InChI Key

JQOHNFAIDKKLCW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(F)(F)F)NC1=O

Origin of Product

United States

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